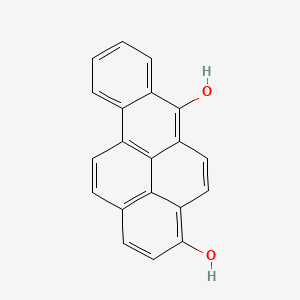

Benzo(a)pyrene-3,6-diol

Vue d'ensemble

Description

Benzo(a)pyrene-3,6-diol (BPD) is a metabolite of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, grilled or charred foods, and air pollution. BPD has been identified as a potent mutagen and carcinogen, capable of inducing genetic mutations and promoting the development of cancerous cells. Despite its harmful effects, BPD has been widely studied in scientific research for its potential applications in cancer treatment and prevention.

Applications De Recherche Scientifique

Genotoxicity and Carcinogenicity

- Genotoxic Metabolites in Mouse Vascular Smooth Muscle Cells : Benzo(a)pyrene (BP) induces DNA adducts in mouse aortic smooth muscle cells. 3-hydroxybenzo[a]pyrene (3-OH-BP) and benzo[a]pyrene-3,6-quinone (BPQ) are identified as major proximate genotoxic metabolites. Cytochrome P4501B1 (CYP1B1) plays a key role in metabolizing BP to these genotoxic intermediates (Moorthy et al., 2003).

Molecular Imaging

- Synthesis and Imaging of 'Olympicene' Benzo[cd]pyrenes : A new method was developed for forming 6H-benzo[cd]pyrene and related ketones, including 6H-benzo[cd]pyren-6-ol. These compounds were characterized using scanning tunnelling microscopy (STM) and non-contact atomic force microscopy (NC-AFM), providing insights into the molecular structures (Mistry et al., 2015).

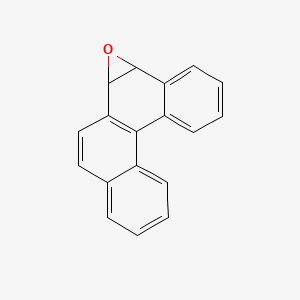

Wavefunction and Reactivity Study

- Carcinogenic Mechanism of Benzo[a]pyrene Diol Epoxide : The study reports on the electronic properties of benzo[a]pyrene diol epoxide enantiomers. It includes analysis of energy landscape, geometry, and electronic configuration, providing insight into the mutagenic potential and reactivity of these molecules (Lu & Manzetti, 2014).

Chemical-Biological Treatment

- Integrated Treatment of Benzo[a]pyrene : This study focuses on an integrated chemical and biological treatment involving ozone-mediated degradation and biodegradation. It provides mechanistic details and tests the feasibility of treating benzo[a]pyrene, a toxic and mutagenic compound (Zeng, Hong, & Wavrek, 2000).

Mutagenesis Studies

- p53 Mutagenesis by Benzo[a]pyrene : Research exploring the mutagenic effects of benzo[a]pyrene radical cations on the yeast p53 system. This study helps in understanding the pattern and spectrum of mutations induced by benzo[a]pyrene and its metabolites (Sen et al., 2012).

DNA Interaction and Damage

- DNA Binding and Damage in Human Prostate Carcinoma Cells : Examining the effects of benzo[a]pyrene and its metabolite, BPDE, on DNA damage and cell cycle progression in human prostate carcinoma cells, revealing insights into the cytotoxic and genotoxic effects (Nwagbara et al., 2007).

Biodegradation

- Biodegradation of Benzo(a)pyrene by Fusarium sp. : A study on the biodegradation of benzo(a)pyrene using a fungal isolate, Fusarium sp., showcasing its potential for bioremediation in contaminated environments (Chulalaksananukul et al., 2006).

Propriétés

IUPAC Name |

benzo[a]pyrene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYTULBCYDHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212496 | |

| Record name | Benzo(a)pyrene-3,6-quinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]pyrene-3,6-diol | |

CAS RN |

63148-10-7 | |

| Record name | Benzo(a)pyrene-3,6-quinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3,6-quinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

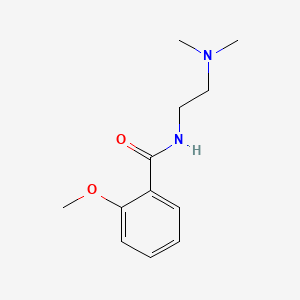

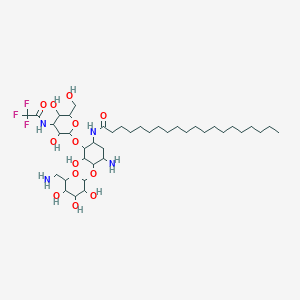

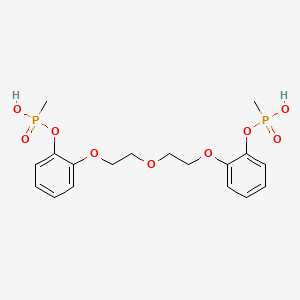

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)